Methyl 3-(acetoxymethyl)-4-nitrobenzoate
Overview
Description
“Methyl 3-(acetoxymethyl)-4-nitrobenzoate” likely contains a methyl ester group (-COOCH3), an acetoxymethyl group (-CH2OAc), and a nitro group (-NO2) on a benzene ring . The acetoxymethyl group is a functional group with the formula -CH2OAc, where Ac represents an acetyl group (-C(=O)-CH3) .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the acetoxymethyl and nitro groups onto a benzene ring already containing a methyl ester group. This could potentially be achieved through electrophilic aromatic substitution reactions, although the exact conditions and reagents would depend on various factors .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with a methyl ester group, an acetoxymethyl group, and a nitro group. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating methyl ester and acetoxymethyl groups. For instance, the compound might undergo further electrophilic aromatic substitution reactions more readily at positions ortho and para to the methyl ester and acetoxymethyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar nitro, ester, and acetoxymethyl groups might increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of 3-Methyl-4-nitrobenzoic Acid : A study described the catalytic oxidation of dimethylnitrobenzene to synthesize 3-methyl-4-nitrobenzoic acid, highlighting an innovative approach using molecular oxygen and cobalt acetate in the presence of sodium bromide as a co-catalyst, leading to a notable increase in yield (Cai & Shui, 2005).
- Fischer Esterification Reaction : The synthesis of 4-amino-3-nitrobenzoic acid methyl ester through Fischer esterification demonstrates a practical application of methyl 3-(acetoxymethyl)-4-nitrobenzoate derivatives in educational settings. This reaction is designed as an experiment for introductory organic chemistry courses, showcasing the utility of such compounds in academic research (Kam, Levonis, & Schweiker, 2020).
Solubility and Thermodynamic Modeling
- Solubility Determination : Studies have focused on the solubility of 3-methyl-4-nitrobenzoic acid and its derivatives in various solvents, providing essential data for optimizing purification processes. This research is pivotal for developing pharmaceuticals and fine chemicals, offering insights into the solvent effects and solute-solvent interactions (Wu et al., 2016).
Non-Covalent Interactions
- Crystal Structure Analysis : Research on the crystal structure of Methyl 4-Hydroxy-3-Nitrobenzoate revealed significant non-covalent interactions, such as hydrogen bonding and π-stacking, which play a crucial role in the material's properties and stability. This study provides a foundational understanding of the molecular arrangements and interactions that could influence the development of new materials and compounds (Fu, Li, & Simpson, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-(acetyloxymethyl)-4-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-7(13)18-6-9-5-8(11(14)17-2)3-4-10(9)12(15)16/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOYHEZLUYOUOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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